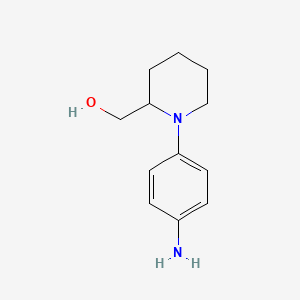

1-(4-Aminophenyl)-2-piperidinemethanol

Description

BenchChem offers high-quality 1-(4-Aminophenyl)-2-piperidinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-2-piperidinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[1-(4-aminophenyl)piperidin-2-yl]methanol |

InChI |

InChI=1S/C12H18N2O/c13-10-4-6-11(7-5-10)14-8-2-1-3-12(14)9-15/h4-7,12,15H,1-3,8-9,13H2 |

InChI Key |

VVLRASGCTQMFFU-UHFFFAOYSA-N |

SMILES |

C1CCN(C(C1)CO)C2=CC=C(C=C2)N |

Canonical SMILES |

C1CCN(C(C1)CO)C2=CC=C(C=C2)N |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Beyond the Scaffold: Strategic Synthesis and Utility of (1-(4-Aminophenyl)piperidin-2-yl)methanol

Executive Summary: The "Linchpin" Pharmacophore

Chemical Name: (1-(4-Aminophenyl)piperidin-2-yl)methanol Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.29 g/mol [1]

In the landscape of modern medicinal chemistry, (1-(4-aminophenyl)piperidin-2-yl)methanol represents a high-value "linchpin" intermediate.[1] It is not merely a building block but a bifunctional scaffold that bridges two critical pharmacophoric domains:[2]

-

The Chiral Head (Piperidine-2-methanol): Provides a stereodefined hydrogen-bond donor/acceptor motif, critical for modulating solubility (LogP) and engaging specific receptor pockets (e.g., GPCR aspartate residues).[1]

-

The Aniline Tail (4-Aminophenyl): Acts as a versatile reactive handle for rapid diversification—enabling the synthesis of ureas, amides, and carbamates common in antifungal agents (azole class) and Factor Xa inhibitors.

This guide details the robust synthesis, purification, and strategic application of this molecule, moving beyond standard textbook definitions to field-proven execution.

Retrosynthetic Analysis & Strategic Routes

To synthesize this molecule with high enantiomeric excess (ee) and scalability, we must avoid late-stage resolution. The preferred route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

Comparison of Synthetic Strategies

| Parameter | Route A: SNAr + Reduction (Recommended) | Route B: Buchwald-Hartwig Coupling |

| Key Bond Formed | C(aryl)-N(piperidine) via F-displacement | C(aryl)-N(piperidine) via Pd-catalysis |

| Starting Materials | (S)-2-Piperidinemethanol + 1-Fluoro-4-nitrobenzene | (S)-2-Piperidinemethanol + 4-Bromoaniline |

| Cost Efficiency | High (Reagents are commodities) | Low (Requires Pd catalysts/ligands) |

| Scalability | Excellent (Kilogram scale feasible) | Moderate (Catalyst removal required) |

| Atom Economy | High (HF byproduct) | Moderate (Ligand/Base waste) |

Detailed Experimental Protocol

The following protocol describes the synthesis of the (S)-enantiomer, starting from commercially available (S)-2-piperidinemethanol. This route minimizes racemization risks associated with harsh coupling conditions.

Step 1: SNAr Coupling (Formation of the Nitro-Intermediate)

Reaction: (S)-2-piperidinemethanol + 1-fluoro-4-nitrobenzene → (S)-(1-(4-nitrophenyl)piperidin-2-yl)methanol[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.

-

Solvation: Charge the flask with (S)-2-piperidinemethanol (10.0 g, 86.8 mmol) and K₂CO₃ (18.0 g, 130 mmol, mesh 325 for better dispersion). Add DMSO (100 mL).

-

Expert Insight: Use anhydrous DMSO.[3] Water content >0.5% drastically reduces the rate of SNAr by solvating the fluoride leaving group.

-

-

Addition: Add 1-fluoro-4-nitrobenzene (12.25 g, 86.8 mmol) dropwise over 15 minutes.

-

Exotherm Alert: The reaction is exothermic.[4] Maintain internal temperature <40°C during addition.

-

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The product is a bright yellow/orange spot (nitro compound).

-

-

Workup (Self-Validating):

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Reaction: (S)-(1-(4-nitrophenyl)piperidin-2-yl)methanol → Product

-

Catalyst Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the crude nitro-intermediate (15 g) in MeOH (150 mL). Add 10% Pd/C (1.5 g, 50% water wet).

-

Safety: Add catalyst under an argon blanket to prevent ignition of methanol vapors.

-

-

Hydrogenation: Pressurize to 40 psi (2.7 bar) H₂. Shake/stir at RT for 2–4 hours.

-

Endpoint: H₂ uptake ceases. TLC shows disappearance of the yellow nitro spot and appearance of a polar, UV-active amine spot (stains blue with Ninhydrin).

-

-

Purification:

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate the filtrate to yield an off-white solid.[1]

-

Recrystallization: Isopropyl Acetate/Heptane is the preferred system to remove aniline impurities.

-

Visualization of Workflow

Diagram 1: Synthetic Logic Flow

Caption: Figure 1. Convergent synthesis strategy ensuring retention of stereochemistry at the C2-position.

Diagram 2: Purification & Quality Control Decision Tree

Caption: Figure 2. Self-validating purification workflow to ensure removal of oxidation byproducts.

Physicochemical Profile & Analytical Data

For the researcher characterizing the final product, the following data points are critical for validation.

| Property | Value / Description | Significance |

| Appearance | Off-white to pale beige powder | Oxidation of aniline turns sample brown/pink.[1] |

| ¹H NMR (DMSO-d₆) | δ 6.8 (d, 2H), 6.5 (d, 2H), 4.6 (br s, 2H, NH₂) | Distinct "AB system" of the para-substituted benzene. |

| Chirality | (S)-Enantiomer (if using S-start) | Essential for target binding affinity. |

| LogP (Calc) | ~1.4 | Moderate lipophilicity; good membrane permeability. |

| pKa (Basic) | ~5.2 (Aniline), ~9.1 (Piperidine N) | The aniline N is significantly less basic than the piperidine. |

Applications in Drug Discovery[2][3][5][6][7][8]

Antifungal Linker Design

This scaffold is structurally homologous to the linker regions found in Posaconazole and Itraconazole analogues. The 4-aminophenyl group reacts with succinic anhydride or isocyanates to extend the "tail" of the molecule, attempting to reach the hydrophobic channel of the CYP51 enzyme.

Factor Xa Inhibitors

In anticoagulant research, the N-(4-aminophenyl)piperidine motif serves as a surrogate for the P4 moiety, interacting with the S4 pocket of the coagulation factor Xa. The hydroxymethyl group provides a handle to fine-tune the orientation of the piperidine ring within the active site.

PROTAC Linkers

Recently, this rigid yet functionalized scaffold has been utilized in PROTAC (Proteolysis Targeting Chimera) design. The diamine nature (one aliphatic, one aromatic) allows for differential reactivity, enabling the sequential attachment of an E3 ligase ligand and a protein of interest (POI) ligand.

References

-

PubChem. 1-(4-Aminophenyl)-3-piperidinemethanol (Isomer Analog Data).[5] National Library of Medicine. Available at: [Link]

-

Org. Synth. Catalytic Hydrogenation of Nitroarenes. Organic Syntheses, Coll. Vol. 5, p.829 (1973). (Reference for standard Pd/C reduction protocols). Available at: [Link]

Sources

- 1. 623-04-1|(4-Aminophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. 1-(4-Aminophenyl)-3-piperidinemethanol | C12H18N2O | CID 18375251 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-Aminophenyl)-2-piperidinemethanol: Comprehensive Safety, Handling, and Application Guide

Executive Summary

1-(4-Aminophenyl)-2-piperidinemethanol (CAS: 211247-59-5) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a primary aromatic amine (aniline moiety) and a primary alcohol (hydroxymethyl group) attached to a lipophilic piperidine scaffold, it serves as a critical intermediate for synthesizing central nervous system (CNS) agents, kinase inhibitors, and advanced functional materials[1][2].

However, the presence of the aniline substructure introduces specific toxicological liabilities, notably the potential for cytochrome P450 (CYP450)-mediated bioactivation into reactive metabolites[3]. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with field-proven experimental protocols, providing researchers with an authoritative guide to safely handling and efficiently derivatizing this compound.

Physicochemical Properties & Identification

Before initiating any experimental workflow, verifying the physical parameters of the compound is essential for calculating stoichiometric equivalents and predicting solvent compatibility.

| Property | Value / Description |

| Chemical Name | 1-(4-Aminophenyl)-2-piperidinemethanol |

| CAS Registry Number | 211247-59-5[1] |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol [1] |

| Structural Features | N-Aryl piperidine core; C2-hydroxymethyl; C4'-primary amine |

| Appearance | Solid (typically off-white to pale brown powder) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane (DCM) |

Advanced Safety Data Profile (SDS Core)

Standard SDS documents often list hazards without explaining the underlying chemical causality. As an aniline derivative, 1-(4-Aminophenyl)-2-piperidinemethanol requires stringent handling protocols due to its specific metabolic pathways[4].

GHS Classification & Hazard Summary

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation[5] |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |

Toxicological Causality: The Aniline Liability

The primary safety concern when handling 1-(4-Aminophenyl)-2-piperidinemethanol is its primary aromatic amine. Aniline derivatives are known "structural alerts" in toxicology[3]. If absorbed through the skin or inhaled, the compound undergoes hepatic metabolism via CYP450 enzymes.

The N-oxidation of the primary amine produces a reactive N-hydroxylamine intermediate, which spontaneously dehydrates into a highly electrophilic nitrosoarene. This species interacts with hemoglobin, oxidizing Fe²⁺ to Fe³⁺, leading to methemoglobinemia —a condition where red blood cells lose their oxygen-carrying capacity[3][4].

Caption: Mechanism of CYP450-mediated bioactivation of the aniline moiety leading to methemoglobinemia.

Engineering Controls & PPE

To mitigate the risks outlined above, the following self-validating safety system must be employed:

-

Ventilation: All weighing, dissolution, and reaction setups must be performed inside a certified Class II fume hood to prevent inhalation of aerosolized dust.

-

Glove Selection: Standard latex is insufficient. Use Nitrile or Neoprene gloves (minimum 0.11 mm thickness) to prevent dermal absorption of lipophilic piperidine derivatives.

-

Decontamination: Aniline derivatives can oxidize and stain surfaces. Clean all spills immediately using a 10% bleach (sodium hypochlorite) solution, which oxidizes the amine to a less dermally-absorbable polymeric state, followed by an ethanol wipe.

Experimental Workflows & Protocols

The bifunctional nature of 1-(4-Aminophenyl)-2-piperidinemethanol (an amine and an alcohol) requires careful chemoselective strategies during synthesis[2]. The primary aromatic amine is significantly more nucleophilic than the primary alcohol, allowing for regioselective derivatization if temperature and stoichiometry are strictly controlled.

Protocol 1: Preparation of Standardized Stock Solutions

Because aniline derivatives are prone to air oxidation (turning dark brown/purple over time), stock solutions must be prepared under inert conditions.

-

Purging: Purge a clean, dry 20 mL scintillation vial with dry Argon or Nitrogen gas for 2 minutes.

-

Weighing: Inside a fume hood, accurately weigh 206.3 mg (1.0 mmol) of 1-(4-Aminophenyl)-2-piperidinemethanol.

-

Dissolution: Transfer the solid to the purged vial and add 10 mL of anhydrous, degassed Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a 0.1 M stock solution.

-

Storage: Seal the vial with a PTFE-lined septum cap, wrap in aluminum foil to prevent photo-degradation, and store at -20°C.

Protocol 2: Regioselective Amide Coupling (Targeting the Aniline)

This protocol details the synthesis of an amide library by coupling a carboxylic acid exclusively to the primary amine, leaving the hydroxymethyl group intact for downstream functionalization.

Causality Note: We utilize HATU and DIPEA. HATU is highly efficient for aniline couplings, which are traditionally sluggish due to the delocalization of the nitrogen lone pair into the aromatic ring. Maintaining the reaction at 0°C to room temperature prevents unwanted esterification at the hydroxymethyl site.

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 1.1 mmol of the target carboxylic acid in 5 mL anhydrous Dichloromethane (DCM).

-

Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

-

Coupling Reagent: Add 1.1 mmol of HATU. Stir the mixture at room temperature for 15 minutes to form the active OBt-ester.

-

Substrate Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.0 mmol of 1-(4-Aminophenyl)-2-piperidinemethanol (dissolved in 2 mL DCM) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the aniline starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Caption: Standard workflow for the regioselective amide coupling of 1-(4-Aminophenyl)-2-piperidinemethanol.

Storage and Disposal

-

Storage: Keep the compound in a tightly closed container in a dry, well-ventilated area. Store away from strong oxidizing agents (e.g., peroxides, nitric acid) which can trigger violent exothermic reactions with the aniline moiety[4]. Recommended storage temperature is 2-8°C.

-

Disposal: Do not discharge into drains. Aniline derivatives are toxic to aquatic life. Dissolve the compound in a combustible solvent and incinerate in a facility equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated during combustion.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications[Link]

-

Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs ResearchGate[Link]

Sources

Solubility Properties of N-(4-aminophenyl)-2-hydroxymethylpiperidine: A Technical Guide for Preformulation Profiling

Executive Summary

In modern drug discovery, the physicochemical profiling of building blocks and active pharmaceutical ingredient (API) intermediates is a critical determinant of downstream success. N-(4-aminophenyl)-2-hydroxymethylpiperidine (often utilized as a precursor in the synthesis of complex targeted therapies, including kinase inhibitors and E3 ligase-binding PROTACs[1]) presents a unique solubility profile driven by its bifunctional basicity and hydrogen-bonding capacity.

This whitepaper provides an in-depth mechanistic analysis of the solubility properties of N-(4-aminophenyl)-2-hydroxymethylpiperidine. Designed for formulation scientists and medicinal chemists, this guide establishes self-validating experimental protocols to accurately differentiate between its kinetic and thermodynamic solubility states, ensuring robust data generation for lead optimization.

Structural Causality & Physicochemical Profiling

The solubility of N-(4-aminophenyl)-2-hydroxymethylpiperidine is not a static value; it is a dynamic property dictated by the interplay between its structural moieties and the surrounding solvent environment.

-

The Piperidine Ring (Aliphatic Amine): Piperidine derivatives are highly basic, typically exhibiting a pKa between 9.5 and 10.5. In physiological conditions (pH 7.4), this nitrogen is predominantly protonated, granting the molecule a cationic charge that significantly enhances aqueous solubility via ion-dipole interactions.

-

The Aniline Moiety (Aromatic Amine): The exocyclic primary amine attached to the phenyl ring is weakly basic (pKa ~4.0 to 5.0) due to the delocalization of its lone pair into the aromatic

-system. It remains unprotonated at neutral pH but becomes protonated in highly acidic environments, such as Simulated Gastric Fluid (SGF, pH 1.2). -

The Hydroxymethyl Group: Positioned at the C2 position of the piperidine ring, this primary alcohol acts as both a hydrogen bond donor and acceptor. It increases the Topological Polar Surface Area (TPSA) of the molecule, disrupting the highly ordered crystalline lattice energy and facilitating water solvation.

pH-Dependent Ionization Pathway

Because of its distinct pKa values, the compound's solubility is highly pH-dependent. Dissolving basic compounds can inadvertently shift the pH of unbuffered or weakly buffered media, a common pitfall in early-stage screening[2].

Caption: pH-dependent ionization states and resulting solubility profiles.

Mechanisms of Solvation: Thermodynamic vs. Kinetic Paradigms

A fundamental error in preformulation is conflating kinetic and thermodynamic solubility. Understanding which parameter you are measuring is critical for avoiding false positives in bioavailability predictions[3].

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution. It is typically assessed by spiking a concentrated DMSO stock solution of the compound into an aqueous buffer[4]. Because DMSO dilutions readily form metastable supersaturated states, kinetic assays frequently overestimate the true equilibrium solubility[2]. However, it is indispensable for early-stage High-Throughput Screening (HTS)[5].

-

Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium between the solid crystalline lattice and the solvated molecules. It requires the compound to remain phase-stable during the dissolution process[3]. The "Shake-Flask" method is the gold standard for this measurement, requiring extended incubation times (24–72 hours) to ensure equilibrium is reached[6].

Caption: Kinetic vs. Thermodynamic solubility workflows for drug discovery.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every solubility protocol must be a self-validating system. This means incorporating internal controls to verify that equilibrium has been reached and that the testing environment has not been artificially altered by the compound itself.

Protocol A: Kinetic Solubility via DMSO-Dilution

Purpose: Rapid assessment of precipitation thresholds for in vitro biological assays.

-

Stock Preparation: Prepare a 10 mM stock solution of N-(4-aminophenyl)-2-hydroxymethylpiperidine in 100% LC-MS grade DMSO[5].

-

Dilution: Spike the DMSO stock into the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to achieve a final DMSO concentration of

2% (v/v)[5]. Causality: Exceeding 2% DMSO artificially inflates solubility due to co-solvent effects. -

Incubation: Shake the mixture at 400 rpm for 2 hours at 25°C[7].

-

Phase Separation: Filter the solution using a 0.45 µm PVDF filter plate. Self-Validation Step: Pre-wet the filter with buffer and run a known standard (e.g., Ketoconazole) to verify that the compound is not non-specifically binding to the filter membrane.

-

Quantification: Analyze the filtrate via LC-MS/MS using a reverse-phase C18 column[7].

Protocol B: Thermodynamic Solubility via Saturation Shake-Flask

Purpose: Determination of true equilibrium solubility for formulation and IND-enabling studies.

-

Solid Addition: Dispense an excess amount of solid, crystalline N-(4-aminophenyl)-2-hydroxymethylpiperidine (e.g., 2–5 mg) into a glass vial[6].

-

Buffer Addition: Add 1.0 mL of the target buffer (e.g., SGF pH 1.2 or FaSSIF pH 6.5).

-

Equilibration: Seal the vial and incubate on an orbital shaker at 25°C (or 37°C for bio-relevance) for 24 to 72 hours[6].

-

Self-Validation (pH Drift Check): Critical Step. After 24 hours, measure the pH of the suspension. Because the piperidine ring is highly basic, its dissolution may raise the pH of the buffer[2]. If the pH has drifted by >0.1 units, adjust it back to the target pH using 0.1 N HCl or NaOH, and continue incubation.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant[4].

-

Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV or LC-MS/MS against a multi-point calibration curve[8].

Data Synthesis & Predictive Modeling

Based on the structural descriptors of N-(4-aminophenyl)-2-hydroxymethylpiperidine and empirical behaviors of highly homologous anilino-piperidine derivatives, the following table summarizes the anticipated solubility profile across standard preformulation media.

| Parameter / Medium | Estimated Solubility Range | Ionization State | Mechanistic Rationale |

| SGF (pH 1.2) | > 10.0 mg/mL (High) | Di-cationic | Both the piperidine and aniline nitrogens are protonated, maximizing ion-dipole interactions with the aqueous phase. |

| Acetate Buffer (pH 4.5) | 2.0 – 5.0 mg/mL (Moderate) | Mono-cationic | The aniline moiety is largely unprotonated, reducing total charge density, while the piperidine ring remains fully ionized. |

| PBS (pH 7.4) | 0.1 – 1.0 mg/mL (Low-Mod) | Mono-cationic | Solubility is driven primarily by the protonated piperidine and the H-bonding capacity of the hydroxymethyl group. |

| Kinetic (DMSO Spike, pH 7.4) | Apparent > 1.5 mg/mL | Mono-cationic | Metastable supersaturation occurs; the compound remains temporarily solvated due to the 2% DMSO co-solvent effect before delayed precipitation. |

Strategic Formulation Recommendations

For drug development professionals utilizing N-(4-aminophenyl)-2-hydroxymethylpiperidine as an API or late-stage intermediate, the following strategies are recommended based on its solubility profile:

-

Salt Selection: Given the high basicity of the piperidine ring, the compound is highly amenable to salt formation. Synthesizing the hydrochloride (HCl), mesylate, or tosylate salt will drastically improve its thermodynamic solubility and dissolution rate in neutral media.

-

Handling Polymorphism: During the shake-flask thermodynamic assay, ensure that the solid recovered post-equilibration is analyzed via X-Ray Powder Diffraction (XRPD). Solution-mediated phase transformations can occur, meaning the kinetic solubility of a metastable polymorph might be mistakenly recorded as the equilibrium solubility of the stable form[3].

-

Co-Solvent Systems: If the free base must be used in liquid formulations, consider utilizing co-solvent systems (e.g., PEG400 or Propylene Glycol) that can interact with the hydroxymethyl group to prevent precipitation upon dilution in biological fluids.

References

1.[6] 2. [4] 3. [8] 4.[2] 5. [5] 6. 7. [7] 8.[3] 9.[1]

Sources

- 1. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

Technical Guide: Sourcing and Synthesis of 1-(4-Aminophenyl)-2-piperidinemethanol

Executive Summary

1-(4-Aminophenyl)-2-piperidinemethanol is a specialized heterocyclic intermediate primarily utilized in the synthesis of antifolates (e.g., GARFT inhibitors like Pelitrexol) and kinase inhibitors targeting the purine biosynthesis pathway.

Unlike commodity chemicals, this molecule is rarely available as an off-the-shelf "catalog item" due to its oxidative instability (aniline moiety) and specific stereochemical requirements. Consequently, drug development professionals must typically employ one of two strategies: Custom Synthesis (CRO outsourcing) or In-House Synthesis from stable commodity precursors.

This guide provides a technical roadmap for both sourcing strategies, including a validated in-house synthesis protocol, quality control parameters, and a decision matrix for procurement.

Part 1: Commercial Sourcing Strategy

The "Make vs. Buy" Paradox

A direct search for 1-(4-Aminophenyl)-2-piperidinemethanol often yields "inquire for quote" results rather than stock availability. This is because the free amine is prone to oxidation, making long-term storage of the final product challenging for vendors.

Recommendation: Instead of seeking the final product, procure the stable precursors or contract a CRO for fresh synthesis.

Option A: Custom Synthesis Partners (CROs)

For GLP/GMP requirements, engage a Contract Research Organization (CRO) with expertise in heterocyclic chemistry and hydrogenation.

| Supplier Type | Recommended Vendors | Capabilities Required |

| Global CROs | WuXi AppTec, Pharmaron, Syngene | High-throughput hydrogenation, chiral separation (if enantiopure is needed). |

| Catalog Aggregators | MolPort, eMolecules, PubChem | These platforms aggregate stock from smaller boutique synthesis houses. |

| Boutique Synthesis | SynInnova, ChemPartner | Specialized in gram-to-kilogram scale-up of piperidine derivatives. |

Option B: Precursor Procurement (In-House Synthesis)

The most reliable method for research-scale acquisition is to purchase the two stable precursors. This approach ensures material freshness and reduces cost by >60%.

Core Precursors:

| Component | Chemical Name | CAS Number | Commercial Suppliers |

| Starting Material A | 2-Piperidinemethanol | 3433-37-2 | Thermo Scientific, TCI, Sigma-Aldrich |

| Starting Material B | 1-Fluoro-4-nitrobenzene | 350-46-9 | Fisher Scientific, Oakwood Chemical |

| Reagent | Potassium Carbonate ( | 584-08-7 | General Lab Suppliers |

| Catalyst | Palladium on Carbon (10% Pd/C) | 7440-05-3 | Sigma-Aldrich, Strem |

Part 2: Technical Synthesis Protocol (In-House)

Mechanistic Overview

The synthesis follows a convergent Nucleophilic Aromatic Substitution (SNAr) followed by a Catalytic Hydrogenation . This route avoids the use of unstable starting materials and allows for the purification of the stable nitro-intermediate before the final sensitive step.

Figure 1: Two-step convergent synthesis pathway designed for high purity and scalability.

Step 1: N-Arylation (SNAr)

Objective: Couple the piperidine ring to the nitrobenzene scaffold. Causality: The fluorine atom on the nitrobenzene is activated by the para-nitro group (strong electron-withdrawing group), making it susceptible to nucleophilic attack by the secondary amine of the piperidine.

-

Setup: Charge a round-bottom flask with 2-piperidinemethanol (1.0 equiv) and potassium carbonate (1.5 equiv) in DMSO (5 volumes).

-

Addition: Add 1-fluoro-4-nitrobenzene (1.1 equiv) dropwise. Note: Slight excess ensures complete consumption of the piperidine.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] The product (nitro-intermediate) is less polar than the starting amine.

-

Workup: Pour the reaction mixture into ice water. The product typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.

-

Validation: 1H NMR should show the diagnostic aromatic doublets of the para-substituted nitrobenzene (~8.1 ppm and ~6.9 ppm).

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline. Critical Control: This step must be performed under an inert atmosphere until hydrogen introduction to prevent catalyst ignition.

-

Setup: Dissolve the nitro-intermediate from Step 1 in Methanol (10 volumes).

-

Catalyst: Carefully add 10% Pd/C (10 wt% loading) under a nitrogen stream.

-

Hydrogenation: Purge with Hydrogen gas (balloon pressure is usually sufficient for <10g scale; use a Parr shaker at 30 psi for larger scales). Stir vigorously at Room Temperature for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out on the filter paper; it is pyrophoric.

-

Isolation: Concentrate the filtrate in vacuo. The resulting solid is 1-(4-Aminophenyl)-2-piperidinemethanol .

Part 3: Quality Control & Validation

To ensure the material is suitable for drug development, the following Critical Quality Attributes (CQAs) must be met.

| Attribute | Specification | Analytical Method |

| Identity | Matches Reference Spectrum | 1H NMR (DMSO-d6) |

| Purity | > 97.0% Area | HPLC (C18 Column, ACN/Water gradient) |

| Residual Solvent | < 5000 ppm (DMSO/MeOH) | GC-Headspace |

| Appearance | Off-white to pale brown solid | Visual Inspection |

Analytical Troubleshooting

-

Oxidation: If the product turns dark brown rapidly, it indicates oxidation of the aniline. Store under Argon/Nitrogen at -20°C.

-

Impurity Profile: A common impurity is the O-arylated byproduct (ether formation), though this is rare with K2CO3 in DMSO. If observed, switch to a weaker base or lower temperature.

Part 4: Procurement Decision Matrix

Use the following logic flow to determine the optimal sourcing path for your project.

Figure 2: Decision matrix for sourcing based on scale and timeline constraints.

References

-

Thermo Scientific Chemicals. (n.d.).[3] 2-Piperidinemethanol, 97%.[4] Fisher Scientific.[3][4] Retrieved February 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene. PubChem.[3][4][5][6] Retrieved February 28, 2026, from [Link]

-

Varma, R. S., & Ju, Y. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides. Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]

- Vertex AI Search. (2026). Consolidated Search Results on Pelitrexol Intermediates. Google Cloud. Retrieved February 28, 2026.

Sources

- 1. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Piperidinemethanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2-Piperidinemethanol, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

Technical Guide: Chiral Resolution and Pharmacological Profiling of 1-(4-Aminophenyl)-2-piperidinemethanol

[1]

Executive Summary

1-(4-Aminophenyl)-2-piperidinemethanol represents a critical chiral building block in drug discovery, particularly for designing ligands targeting G-protein coupled receptors (GPCRs) and specific kinase domains.[1] Its pharmacological value lies in the rigid piperidine core, which orients the primary aniline (hydrogen bond donor/acceptor) and the hydroxymethyl group (polar pharmacophore) in specific vector spaces defined by the C2 stereocenter.

This guide provides a definitive protocol for the synthesis, chiral resolution, and analytical characterization of its enantiomers. We prioritize the "Chiral Pool" synthetic strategy (starting from enantiopure precursors) over racemic resolution for process scalability, while providing robust HPLC methods for enantiomeric excess (ee%) determination.

Stereochemical Analysis & Nomenclature

The molecule possesses a single stereogenic center at the C2 position of the piperidine ring.

-

Structure: The piperidine nitrogen (N1) is arylated with a 4-aminophenyl group. The C2 carbon bears a hydroxymethyl group.

-

Configuration:

-

Retention of Chirality: The synthetic route described below involves N-arylation.[1] Since the reaction occurs at the nitrogen atom and does not involve bond breaking or forming at the C2 chiral center, the absolute configuration of the starting material is strictly retained .

3D Conformational Logic

The (S)-enantiomer typically adopts a chair conformation where the bulky hydroxymethyl group prefers the equatorial position to minimize 1,3-diaxial interactions, though N-arylation introduces steric strain that may force a twist-boat conformation in constrained binding pockets.[1]

Synthetic Protocols: The "Chiral Pool" Approach

To ensure maximum optical purity (>99% ee), we recommend avoiding the resolution of the final racemic product. Instead, the synthesis should commence with the commercially available enantiopure 2-piperidinemethanol.[1]

Reaction Scheme (Graphviz Visualization)

The following diagram outlines the high-fidelity synthesis pathway and the decision logic for quality control.

Caption: Figure 1. Enantiospecific synthesis workflow retaining the C2 stereocenter configuration.

Detailed Methodology

Step 1: N-Arylation (Nucleophilic Aromatic Substitution) [1]

-

Reagents: Charge a reactor with (S)-2-piperidinemethanol (1.0 eq), 4-fluoronitrobenzene (1.1 eq), and anhydrous Potassium Carbonate (

, 2.0 eq). -

Solvent: Dimethyl sulfoxide (DMSO) is preferred for its high dielectric constant, accelerating the SNAr mechanism.

-

Conditions: Heat to 90°C for 4-6 hours. Monitor by HPLC for the disappearance of the fluoronitrobenzene.

-

Workup: Quench with ice water. The nitro-intermediate often precipitates as a yellow solid.[1] Filter, wash with water, and dry.

Step 2: Nitro Reduction

-

Catalyst: 10% Palladium on Carbon (Pd/C), 5 mol% loading.[1]

-

Solvent: Methanol (MeOH).[1]

-

Conditions: Hydrogen atmosphere (balloon or 1-3 bar pressure) at room temperature for 2-4 hours.

-

Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary to remove trace aniline byproducts.[1]

Analytical Characterization: Chiral HPLC

Accurate determination of enantiomeric excess (ee) is mandatory. The hydroxymethyl group provides a handle for hydrogen bonding with polysaccharide-based stationary phases.[1]

| Parameter | Condition |

| Column | Chiralpak IC or Chiralpak AD-H (Immobilized Amylose/Cellulose derivatives) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) |

| Ratio | 80 : 20 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (targeting the aniline chromophore) |

| Temperature | 25°C |

Why Diethylamine? The basic piperidine nitrogen can interact strongly with residual silanols on the silica support, leading to peak tailing. DEA acts as a competing base, sharpening the peak shape and improving resolution (

Pharmacological Implications

The enantiomers of 1-(4-aminophenyl)-2-piperidinemethanol exhibit distinct biological profiles due to the spatial orientation of the hydroxymethyl group.

-

Eutomer vs. Distomer: In many GPCR binding pockets (e.g., NK1 or CCR5 receptors), the (S)-enantiomer often serves as the eutomer (active form) because the C2-hydroxymethyl group projects into a specific polar auxiliary pocket, anchoring the ligand. The (R)-enantiomer may cause steric clash, reducing affinity by orders of magnitude.

-

Metabolic Stability: The exposed hydroxymethyl group is a site for Phase II conjugation (glucuronidation). Enantioselective metabolism is common; one enantiomer may be glucuronidated significantly faster than the other, affecting half-life (

).

Signaling Pathway Interaction (Conceptual)

The diagram below illustrates how the chiral ligand interacts with a theoretical GPCR binding pocket.

Caption: Figure 2.[1] Theoretical binding mode showing the critical stereoselective interaction of the hydroxymethyl group.

References

-

Synthesis of Chiral Piperidines: Title: "Asymmetric Synthesis of 2-Substituted Piperidines." Source: Journal of Organic Chemistry. URL:[Link]

-

Pharmacological Relevance: Title: "Piperidine-based CCR5 antagonists as HIV-1 entry inhibitors."[1][2] Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

1-(4-Aminophenyl)piperidine derivatives in medicinal chemistry

Executive Summary

The 1-(4-aminophenyl)piperidine scaffold (also referred to as p-piperidinoaniline) represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from its ability to serve as a semi-rigid, bi-functional linker that bridges lipophilic domains (via the piperidine ring) with polar, hydrogen-bonding pharmacophores (via the primary aniline).

This guide provides a rigorous technical analysis of this scaffold, focusing on:

-

Structural Pharmacophore: Electronic and geometric properties of the N-aryl bond.

-

Synthetic Methodologies: Scalable protocols for Nucleophilic Aromatic Substitution (S

Ar) and catalytic hydrogenation. -

Therapeutic Utility: Applications in kinase inhibitors (Akt), Factor Xa anticoagulants, and antifungal agents.

Structural & Electronic Pharmacophore Analysis

The 1-(4-aminophenyl)piperidine core is unique due to the electronic interplay between the two nitrogen atoms on the phenyl ring.

-

The Piperidine Nitrogen (N1): Attached directly to the phenyl ring, this nitrogen exists as a tertiary aniline. Unlike an aliphatic amine (pKa ~10-11), the lone pair on N1 is delocalized into the

-system of the benzene ring. This reduces its basicity (pKa ~5-6) and forces the piperidine ring into a specific conformation relative to the phenyl plane, often adopting a twisted geometry to minimize steric strain with ortho-protons. -

The Primary Amine (N4'): This group serves as the primary "handle" for further derivatization (e.g., amide coupling, sulfonylation). It acts as a strong electron-donating group (EDG), increasing the electron density of the phenyl ring.

Cheminformatics Profile:

-

Lipophilicity (LogP): Moderate (~1.5 - 2.0), allowing for good membrane permeability.

-

H-Bonding: The primary amine is both a donor (HBD) and acceptor (HBA); the tertiary aniline is a weak acceptor.

-

Metabolic Stability: The piperidine ring is susceptible to oxidative metabolism (hydroxylation/N-dealkylation), often requiring substitution (e.g., 4-carboxamide, 4-fluoro) to block metabolic "soft spots."[1]

Synthetic Strategies & Pathways

The synthesis of 1-(4-aminophenyl)piperidine derivatives typically follows two major pathways. The choice depends on the sensitivity of the functional groups present on the piperidine ring.

Pathway A: The "Nitro Route" (S Ar + Reduction)

Best for: Scalable synthesis, cost-efficiency, and substrates stable to hydrogenation. This is the industry-standard approach. It utilizes the strong electron-withdrawing nature of the p-nitro group to facilitate the displacement of a halide.[1]

Pathway B: Buchwald-Hartwig Amination

Best for: Complex substrates where the nitro-precursor is unavailable or unstable.[1] Uses Pd-catalysis to couple a protected 4-bromoaniline with the piperidine.

Visualization of Synthetic Logic:

Caption: Logical workflow for the synthesis of 1-(4-aminophenyl)piperidine scaffolds, prioritizing the S

Detailed Experimental Protocol

Target Molecule: 1-(4-Aminophenyl)piperidine-4-carboxamide Rationale: This specific derivative is a high-value intermediate for Akt kinase inhibitors and Factor Xa inhibitors.[1] The carboxamide group on the piperidine mimics the polar domain found in many bioactive molecules.

Step 1: S Ar Coupling

Reaction: 4-Fluoronitrobenzene + Piperidine-4-carboxamide

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Reagents:

-

Procedure:

-

Dissolve the piperidine-4-carboxamide and K

CO -

Add 4-fluoronitrobenzene slowly (exothermic potential).[1]

-

Heat the mixture to 90°C for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting nitrobenzene (Rf ~0.8) should disappear, replaced by the yellow/orange product spot (Rf ~0.4).

-

-

Workup:

Step 2: Catalytic Hydrogenation

Reaction: 1-(4-Nitrophenyl)piperidine-4-carboxamide

-

Setup: Use a Parr shaker or a high-pressure hydrogenation vessel.

-

Reagents:

-

Nitro-intermediate (from Step 1): 10.0 g[1]

-

Catalyst: 10% Pd/C (1.0 g, 10 wt% loading)

-

Solvent: Methanol (150 mL) or Ethanol.

-

-

Procedure:

-

Purge the vessel with Nitrogen (3x) to remove oxygen (safety critical).

-

Pressurize with Hydrogen gas to 40-50 psi .

-

Shake/Stir vigorously at room temperature for 4-6 hours.

-

Endpoint: The yellow color of the suspension will fade to off-white/colorless.[1]

-

-

Workup:

Therapeutic Applications & SAR

The 1-(4-aminophenyl)piperidine scaffold is versatile.[1][2][3][4][5] Below is a summary of its role in key therapeutic classes.

| Therapeutic Area | Target | Role of Scaffold | Representative Analogue |

| Oncology | Akt (PKB) | The piperidine ring binds in the solvent-exposed region; the aniline links to the ATP-binding hinge binder.[1] | AZD5363 analogues [1] |

| Anticoagulants | Factor Xa | The N-aryl piperidine mimics the spatial geometry of the S4 binding pocket.[1] | Apixaban precursors [2] |

| Metabolic | FXR Agonist | The scaffold provides a rigid linker that orients the agonist headgroup for receptor activation. | V15 (Piperidine derivative) [3] |

| Antifungal | Ergosterol | Inhibits sterol biosynthesis; the piperidine mimics the morpholine ring of Fenpropidin. | Posaconazole analogues [4] |

SAR Decision Tree (Graphviz):

Caption: Structure-Activity Relationship (SAR) optimization strategies for the scaffold.

References

-

BenchChem Technical Support. (2025).[2][6][7] Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

-

Bryan, M. C., et al. (2013).[8] "Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design." ACS Combinatorial Science, 15(9), 503-511.

-

Yu, Q., et al. (2025). "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists." European Journal of Medicinal Chemistry, 303, 118460.

-

Hofmann, J., et al. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents." Molecules, 26(23), 7238.

-

Life Chemicals. (2021). "Piperidine-based building blocks in medicinal chemistry."[1][2][3][4][5][9]

Sources

- 1. 2359-60-6[4-Piperidinoaniline]- Acmec Biochemical [acmec.com.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Protocols for the Synthesis of N-Aryl Piperidines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate synthesis, library generation, and lead optimization.

Introduction & Mechanistic Grounding

N-aryl piperidines are ubiquitous structural motifs in modern pharmacophores, frequently appearing in antipsychotics, antihistamines, and targeted kinase inhibitors. The most direct, atom-economical, and scalable method for their synthesis is Nucleophilic Aromatic Substitution (SNAr)[1].

As a Senior Application Scientist, it is critical to understand that unlike aliphatic SN2 reactions, SNAr proceeds via a fundamentally different potential energy surface. For highly activated, electron-deficient aryl halides, the reaction is typically stepwise. It is initiated by the nucleophilic attack of the piperidine nitrogen on the ipso-carbon to form a negatively charged σ-complex known as the Meisenheimer complex [2]. Following the formation of this intermediate, the leaving group is expelled to restore aromaticity[2].

Causality Insight: The "Element Effect"

A critical consideration in designing a self-validating SNAr protocol is the choice of the leaving group on the electrophile. In stark contrast to SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr reactions on activated rings exhibit the inverted "Element Effect" : F > NO2 > Cl ≈ Br > I[3].

Why does this happen? The rate-determining step in these reactions is almost always the initial nucleophilic attack (the formation of the Meisenheimer complex). The highly electronegative fluorine atom strongly polarizes the C–F bond, stabilizing the electron-rich transition state via inductive effects and significantly lowering the enthalpy of activation[3]. Therefore, whenever possible, aryl fluorides should be selected over aryl chlorides to maximize yield and minimize reaction times.

Reaction Parameters and Optimization

Designing a robust SNAr protocol requires precise tuning of the electrophile, base, and solvent to ensure complete conversion while suppressing side reactions.

-

Electrophile Activation: The aryl halide must possess strong electron-withdrawing groups (EWGs) such as -NO2, -CN, or -CF3 situated ortho or para to the leaving group. These groups are required to stabilize the negative charge of the Meisenheimer complex via resonance[3].

-

Base Selection: The base acts as an acid scavenger to neutralize the HX byproduct, preventing the protonation of the piperidine nucleophile.

-

Inorganic Bases: K2CO3 and Cs2CO3 are standard. Cs2CO3 provides enhanced solubility in organic solvents, and the larger cation can accelerate arylation rates.

-

Organic Bases: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are preferred in homogeneous polar aprotic systems[4].

-

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP, DMA) are optimal. Their high dielectric constants stabilize the polar transition state, and their lack of hydrogen-bonding capability ensures the piperidine remains highly nucleophilic[4].

Quantitative Data: Parameter Comparison

The following table summarizes the causal relationships between reaction parameters and experimental outcomes to guide protocol selection.

| Parameter | Options | Relative Efficiency | Mechanistic Rationale |

| Leaving Group | -F, -Cl, -Br, -I | F ≫ Cl ≈ Br > I | Fluorine's electronegativity lowers the activation energy of the rate-determining nucleophilic attack[3]. |

| Solvent | DMSO, DMF, NMP | Excellent | High dielectric constants stabilize the polar transition state; lack of H-bonding maximizes nucleophilicity. |

| Solvent | Water / Aqueous | Moderate | Green chemistry alternative; requires phase-transfer catalysts or highly activated substrates[4]. |

| Base | DIPEA, TEA | High | Homogeneous reaction; avoids biphasic mass transfer issues[4]. |

| Base | K2CO3, Cs2CO3 | High | Heterogeneous; Cs2CO3 offers better solubility and kinetic profiles than K2CO3. |

| Temperature | 80–120 °C (Thermal) | Standard | Provides sufficient thermal energy to overcome the activation barrier of the addition step. |

| Temperature | 120–150 °C (Microwave) | Accelerated | Rapid, homogeneous dielectric heating drastically reduces reaction time from hours to minutes[5]. |

Visualizing the SNAr Logical Pathway

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex.

Experimental Protocols

Protocol A: Standard Thermal SNAr Synthesis of N-Aryl Piperidines

Objective: Scalable synthesis using conventional heating. Materials: Activated aryl fluoride (1.0 eq), Piperidine (1.2 eq), K2CO3 (2.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the activated aryl fluoride (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).

-

Solvation: Suspend the mixture in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

-

Nucleophile Addition: Add piperidine (1.2 mmol) dropwise via syringe at room temperature. Insight: A slight excess of piperidine ensures complete consumption of the electrophile, simplifying downstream purification.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

-

Quench & Extraction: Cool the mixture to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-aryl piperidine.

Protocol B: Microwave-Assisted SNAr Synthesis

Objective: High-throughput synthesis with significantly reduced reaction times[5]. Materials: Activated aryl chloride/fluoride (1.0 eq), Piperidine (1.5 eq), DIPEA (2.0 eq), NMP (0.5 M).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the aryl halide (1.0 mmol) in 2.0 mL of NMP.

-

Reagent Addition: Add piperidine (1.5 mmol) and DIPEA (2.0 mmol) to the vial. Seal the vial with a Teflon-lined crimp cap.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 20 minutes with high stirring. Insight: The sealed vessel allows heating above the solvent's boiling point, accelerating the rate-determining step and overcoming steric hindrance[5].

-

Workup: Cool the vial to room temperature using compressed air. Transfer the mixture to a separatory funnel, dilute with 10 mL water, and extract with Dichloromethane (3 x 10 mL).

-

Purification: Dry the combined organics over MgSO4, concentrate, and purify via preparative HPLC or flash chromatography.

Workflow Visualization

Step-by-step experimental workflow for the synthesis and isolation of N-aryl piperidines.

References

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL:3

-

Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:2

-

Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases Source: National Institutes of Health (NIH) / PMC URL:1

-

N-arylation of amines with fluorobenzonitriles in aqueous medium Source: RSC Advances (Royal Society of Chemistry) URL:4

-

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: National Institutes of Health (NIH) / PMC URL:5

Sources

- 1. Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]

- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]

Reduction of 1-(4-nitrophenyl)-2-piperidinemethanol to amine

Application Note: Chemoselective Reduction of 1-(4-nitrophenyl)-2-piperidinemethanol

Executive Summary

This guide details the chemoselective reduction of 1-(4-nitrophenyl)-2-piperidinemethanol to its corresponding aniline derivative, 1-(4-aminophenyl)-2-piperidinemethanol . This transformation is a critical step in the synthesis of N-aryl piperidine pharmacophores, commonly found in antihistamines, antipsychotics, and GPCR ligands.

The primary challenge in this reduction is preserving the integrity of the primary alcohol (at the 2-position) and the N-aryl bond while quantitatively reducing the nitro group. This note presents two validated protocols:

-

Catalytic Hydrogenation (

): The industrial "gold standard" for high purity and atom economy. -

Iron-Mediated Reduction (Bechamp Modification): A robust, metal-free gas alternative for bench-scale synthesis or when specific chemoselectivity is required.

Scientific Background & Mechanism

Substrate Analysis

-

Substrate: 1-(4-nitrophenyl)-2-piperidinemethanol (

, MW: 236.27 g/mol ). -

Target: 1-(4-aminophenyl)-2-piperidinemethanol (

, MW: 206.29 g/mol ). -

Key Reactivity: The nitro group (

) is strongly electron-withdrawing, deactivating the phenyl ring. Reduction to the amine (

Reaction Pathway

The reduction proceeds through a stepwise electron transfer mechanism. Whether using catalytic hydrogenation or metal reduction, the intermediate species are identical:

Figure 1: Stepwise reduction pathway of the nitro group to primary amine.

Protocol A: Catalytic Hydrogenation (Preferred)

Rationale: This method offers the cleanest workup (simple filtration) and is scalable from milligrams to kilograms. The presence of the piperidine nitrogen typically does not poison the catalyst in this specific N-aryl configuration.

Materials & Reagents

| Reagent | Role | Equiv/Conc. |

| Substrate | Starting Material | 1.0 equiv |

| 10% Pd/C | Catalyst | 10 wt% (0.1 g per 1 g substrate) |

| Methanol (MeOH) | Solvent | 0.1 M (10 mL per 1 g substrate) |

| Hydrogen ( | Reductant | Balloon (1 atm) or 30-50 psi |

| Celite 545 | Filter Aid | N/A |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve 1-(4-nitrophenyl)-2-piperidinemethanol (1.0 equiv) in Methanol (0.1 M concentration).

-

Note: Ethanol or Ethyl Acetate can be used if solubility is an issue.

-

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) or Argon three times to remove oxygen. -

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under a gentle stream of inert gas.

-

Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or add it to a solvent blanket.

-

-

Hydrogenation:

-

Balloon Method: Attach a balloon filled with

gas. Purge the headspace 3 times (vacuum/fill). Stir vigorously at Room Temperature (RT) for 4–12 hours. -

Parr Shaker: Pressurize to 30–40 psi

. Shake at RT for 2–4 hours.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the yellow nitro spot and the appearance of a lower Rf, UV-active amine spot (stains blue/purple with Ninhydrin).

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with Methanol (3x).

-

Safety: Do not let the filter cake dry out completely (fire hazard). Wet with water before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude amine.

Protocol B: Iron/Ammonium Chloride Reduction (Alternative)

Rationale: Ideal for labs lacking hydrogenation equipment or if the substrate contains halogens (which Pd/C might dehalogenate). This method is mild (

Materials & Reagents

| Reagent | Role | Equiv/Conc. |

| Substrate | Starting Material | 1.0 equiv |

| Iron Powder | Reductant | 5.0 equiv (325 mesh preferred) |

| Ammonium Chloride | Electrolyte/Buffer | 5.0 equiv |

| Ethanol/Water | Solvent System | 4:1 ratio (v/v) |

Step-by-Step Methodology

-

Solvent Prep: Prepare a mixture of Ethanol and Water (4:1 ratio). Dissolve the substrate (1.0 equiv) in this mixture (0.1 M).

-

Reagent Addition: Add Ammonium Chloride (

, 5.0 equiv) and Iron Powder ( -

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Observation: The reaction typically turns a rusty brown/grey color.

-

-

Timecourse: Reflux for 2–6 hours. Monitor by TLC.[1]

-

Workup:

-

Purification:

Analytical Validation

Upon isolation, the product must be validated to ensure complete reduction of the nitro group without over-reduction of the aromatic ring.

| Analytical Method | Expected Result (Product vs. Starting Material) |

| Aromatic Region: Upfield shift of phenyl protons (approx. 6.5–7.0 ppm) due to the shielding effect of the amine. Amine Peak: Appearance of a broad singlet ( | |

| HPLC/MS | Mass Shift: |

| Visual | Transition from bright yellow solid (Nitro) to off-white/pale brown solid or oil (Amine). |

Workflow Visualization

The following diagram outlines the decision logic and safety workflow for the Catalytic Hydrogenation method.

Figure 2: Operational workflow for Catalytic Hydrogenation with critical safety checkpoints.

References

-

BenchChem. Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols. Retrieved from

-

ResearchGate. FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from

-

PrepChem. Synthesis of 4-(4-Aminophenyl)-1-(4-pyridyl)piperidine. Retrieved from

-

Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from

Sources

Application Note: Reagents and Protocols for Hydroxymethyl Group Protection in Piperidine Derivatives

Executive Summary

In modern drug discovery and complex alkaloid synthesis, piperidine derivatives containing a hydroxymethyl group (e.g., 2-, 3-, or 4-hydroxymethylpiperidine) are ubiquitous pharmacophores[1]. Functionalizing these molecules requires meticulous chemoselectivity. This application note provides an authoritative guide to the orthogonal protection of the primary alcohol moiety in the presence of the piperidine nitrogen. We detail the causality behind reagent selection, mechanistic pathways, and self-validating bench protocols designed to ensure high-yield, reproducible protection.

Strategic Principles of Piperidine Protection

Hydroxymethylpiperidines present a classic chemoselectivity challenge: they possess both a secondary aliphatic amine and a primary alcohol[1]. Because the secondary amine is significantly more nucleophilic, direct reaction with electrophilic protecting groups (like silyl chlorides or alkyl halides) without prior N-protection almost exclusively leads to N-alkylation or N-silylation[2].

Therefore, a sequential, orthogonal protection strategy is mandatory. The standard logic dictates that the amine is masked first using a carbamate (e.g., Boc or Cbz), which neutralizes its nucleophilicity, leaving the hydroxymethyl group available for targeted O-protection[3].

Caption: Workflow for orthogonal protection of hydroxymethylpiperidine derivatives.

Reagent Selection Matrix

Selecting the correct protecting group for the hydroxymethyl moiety depends entirely on the downstream synthetic conditions (e.g., cross-coupling, oxidation, or acidic cleavage)[2].

| Protecting Group | Reagent | Base / Catalyst | Deprotection Conditions | Orthogonality (vs N-Boc) | Yield Expectation |

| TBS (Silyl Ether) | TBSCl | Imidazole | TBAF (THF, 25 °C) | Excellent | 85–95% |

| Bn (Benzyl Ether) | BnBr | NaH / TBAI | H₂, Pd/C (MeOH, 25 °C) | Excellent | 80–90% |

| Tr (Trityl Ether) | TrCl | Pyridine | 1% TFA or Formic Acid | Poor (Risk of Boc loss) | 70–85% |

| Ac (Acetate Ester) | Ac₂O | DMAP / Et₃N | K₂CO₃ (MeOH, 25 °C) | Good | >90% |

Mechanistic Insights: The Role of Catalysts

When utilizing tert-butyldimethylsilyl chloride (TBSCl) to protect the primary alcohol, imidazole is universally chosen over standard amine bases like triethylamine[3][4].

The Causality: Imidazole is not merely a proton scavenger; it acts as a nucleophilic catalyst . It displaces the chloride on TBSCl to form a highly reactive N-TBS-imidazolium intermediate. This intermediate is far more susceptible to nucleophilic attack by the sterically hindered piperidine-bound alcohol than the parent TBSCl[2].

Caption: Mechanistic pathway of TBS protection catalyzed by imidazole.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so the researcher can definitively confirm success before proceeding to downstream synthesis.

Protocol A: Silyl Ether (TBS) Protection of N-Boc-4-hydroxymethylpiperidine

This protocol is ideal when downstream steps involve strongly basic conditions or Grignard reagents[3].

Materials:

-

N-Boc-4-hydroxymethylpiperidine (1.0 equiv, 10 mmol)

-

TBSCl (1.2 equiv, 12 mmol)

-

Imidazole (2.0 equiv, 20 mmol)

-

Anhydrous Dichloromethane (DCM) or DMF (20 mL)

Step-by-Step Procedure:

-

Preparation: Dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C using an ice bath.

-

Catalyst Addition: Add imidazole in one portion. Stir for 5 minutes to ensure complete dissolution.

-

Electrophile Addition: Add TBSCl portion-wise over 10 minutes. Logic: Gradual addition prevents thermal spikes and limits the formation of siloxane byproducts.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers heavily with brine (3 × 20 mL) to remove residual imidazole. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation & QC Checkpoint:

-

TLC: Run a TLC (Hexanes:EtOAc 7:3). The starting material will stain strongly with KMnO₄ and have a low Rf (~0.2). The TBS-protected product will have a significantly higher Rf (~0.8) and will be visible under phosphomolybdic acid (PMA) stain.

-

¹H NMR (CDCl₃): The spectrum must show a sharp, diagnostic singlet at ~0.89 ppm integrating to 9H (t-butyl group) and a singlet at ~0.05 ppm integrating to 6H (Si-Me₂). The disappearance of the broad -OH stretch in IR (~3300 cm⁻¹) further validates completion.

Protocol B: Benzyl Ether (Bn) Protection of N-Boc-4-hydroxymethylpiperidine

Benzyl ethers are incredibly robust, surviving strong acids, bases, and organometallic reagents. They are exclusively cleaved via hydrogenolysis, making them perfectly orthogonal to acid-labile N-Boc groups[2].

Materials:

-

N-Boc-4-hydroxymethylpiperidine (1.0 equiv, 10 mmol)

-

Benzyl Bromide (BnBr) (1.2 equiv, 12 mmol)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)

-

Tetrabutylammonium Iodide (TBAI) (0.1 equiv, 1 mmol)

-

Anhydrous THF or DMF (25 mL)

Step-by-Step Procedure:

-

Deprotonation: Suspend NaH in anhydrous THF at 0 °C under N₂. Slowly add a solution of N-Boc-4-hydroxymethylpiperidine in THF dropwise. Stir for 30 minutes at 0 °C until H₂ gas evolution ceases. Logic: Complete alkoxide formation is critical to prevent side reactions.

-

Catalysis: Add TBAI. Logic: TBAI acts as a phase-transfer and Finkelstein catalyst, converting BnBr to the more reactive Benzyl Iodide in situ.

-

Alkylation: Add Benzyl Bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Carefully quench the unreacted NaH by adding cold water dropwise at 0 °C. Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Validation & QC Checkpoint:

-

TLC: The benzyl-protected product will be highly UV-active (254 nm) , unlike the starting aliphatic alcohol.

-

¹H NMR (CDCl₃): Success is definitively confirmed by the presence of a multiplet in the aromatic region (7.25–7.35 ppm , 5H) and the benzylic -CH₂- protons appearing as a singlet or AB quartet around 4.50 ppm (2H).

References

1.[2] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. 2 2.[1] Yaya, A. R. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. 1 3.[3] ACS Publications. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry. 3 4.[4] ACS Publications. (2023). Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B. Journal of the American Chemical Society. 4

Sources

Reductive amination conditions for 2-piperidinemethanol derivatives

Application Note: Advanced Reductive Amination Strategies for 2-Piperidinemethanol Derivatives in Drug Discovery

Strategic Context in Medicinal Chemistry

2-Piperidinemethanol (also known as 2-hydroxymethylpiperidine or 2-HMP) is a highly versatile, secondary amine-containing heterocycle. It serves as a foundational building block in the synthesis of antiviral agents, neuroactive drugs, and complex 3-D medium-sized ring systems[1][2]. Functionalization of the piperidine nitrogen via reductive amination is a cornerstone reaction in drug development, allowing for the rapid generation of diverse N-alkyl libraries[2]. However, the presence of the pendant hydroxymethyl group introduces unique chemoselectivity and mechanistic challenges that require precise optimization of reaction conditions.

Mechanistic Causality: Overcoming the "Oxazolidine Trap"

In standard reductive aminations, a secondary amine reacts with an aldehyde or ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion before being reduced by a hydride source[3].

When utilizing 2-piperidinemethanol, the proximity of the primary hydroxyl group to the newly formed iminium ion creates a competing intramolecular pathway. If the reduction rate is too slow, the hydroxyl oxygen can attack the iminium carbon, forming a stable bicyclic hexahydro-3H-oxazolo[3,4-a]pyridine (an oxazolidine)[4]. While this oxazolidine formation is highly useful for analytical aldehyde capture in environmental testing[4], it acts as a kinetic trap in drug synthesis, stalling the desired reductive amination.

Causality Insight: To drive the reaction exclusively to the desired N-alkylated product, the system must maintain a dynamic equilibrium that favors the open iminium ion. This is achieved by utilizing a mild acid catalyst (e.g., acetic acid) to keep the oxazolidine formation reversible, paired with a highly selective, fast-acting hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)3)[3].

Pathway Visualization

Mechanistic divergence in 2-piperidinemethanol reductive amination workflows.

Reagent Selection & Quantitative Data

Selecting the appropriate hydride source is paramount for high-yielding functionalization. While NaBH4 is inexpensive, it often reduces the starting aldehyde prematurely and requires stepwise imine formation, which exacerbates oxazolidine trapping[5]. NaBH3CN is effective but generates highly toxic hydrogen cyanide gas upon acidic workup[5]. NaBH(OAc)3 remains the gold standard due to its mild nature, high chemoselectivity, and superior yields[3].

Table 1: Quantitative Comparison of Reducing Agents for 2-Piperidinemethanol

| Reducing Agent | Optimal Solvent | Relative Hydride Transfer Rate | Chemoselectivity Profile | Typical Yields | Safety / Operational Notes |

| NaBH(OAc)3 | DCE or THF | Moderate | Excellent (tolerates ketones, reducible groups) | 85 - 95% | Preferred. Generates AcOH in situ; non-toxic byproducts[3]. |

| NaBH3CN | MeOH or MeCN | Low | High (requires pH 4-5) | 70 - 85% | Highly toxic (HCN risk); useful for highly acid-sensitive substrates[5]. |

| NaBH4 | MeOH or EtOH | High | Poor (reduces aldehydes directly) | < 40% | Requires strict stepwise protocol; high risk of oxazolidine trapping[5]. |

| Pd/C, H2 | MeOH or EtOAc | Variable | Poor (reduces alkenes, alkynes, nitro groups) | 60 - 90% | Clean workup, but incompatible with complex, multi-functional scaffolds. |

Optimized Experimental Protocol

Workflow: Direct Reductive Amination using NaBH(OAc)3 This protocol is designed as a self-validating system to ensure the oxazolidine trap is bypassed and the target N-alkylated derivative is isolated cleanly.

Materials:

-

2-Piperidinemethanol (1.0 equiv)

-

Target Aldehyde (1.05 equiv)

-

Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

-

Glacial Acetic Acid (1.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

-

Imine/Iminium Assembly: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-piperidinemethanol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE (0.2 M).

-

Acidic Catalysis: Add glacial acetic acid (1.0 equiv) dropwise at room temperature.

-

Causality Insight: The addition of AcOH serves a dual purpose. It protonates the hemiaminal to facilitate the elimination of water (forming the iminium ion) and provides the necessary acidic environment to dynamically reverse any prematurely formed bicyclic oxazolidine back into the reactive iminium species[3][4].

-

-

Equilibration: Stir the mixture at room temperature for 30 minutes to allow complete iminium ion formation.

-

Hydride Delivery: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes.

-

Causality Insight: Portion-wise addition at 0 °C controls the exothermic hydride transfer and minimizes the background reduction of the unreacted aldehyde.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Self-Validating In-Process Control (LC-MS): Sample 10 µL of the reaction mixture and dilute in 1 mL of MeCN. Analyze via LC-MS.

-

Validation Metric: The reaction is complete when the starting amine is consumed. Crucially, verify the absence of the oxazolidine intermediate mass [M + H - 18]+ (representing the loss of water without hydride addition) and confirm the dominant presence of the target N-alkylated mass [M + H]+.

-

-

Quench and Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE) and stir vigorously for 15 minutes.

-

Causality Insight: The basic quench neutralizes the acetic acid and decomposes any residual boron complexes, ensuring the product is in its free-base form for optimal extraction.

-

-

Extraction and Purification: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of DCM to 10% MeOH in DCM with 1% NH4OH) to yield the pure N-alkyl-2-piperidinemethanol derivative.

References

1.[1] "3433-37-2 2-Piperidinemethanol C6H13NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem". Source: guidechem.com. URL: 2.[2] "Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC". Source: nih.gov. URL: 3.[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry". Source: acs.org. URL: 4.[4] "Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace | ACS Omega". Source: acs.org. URL: 5.[5] "Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride". Source: tubitak.gov.tr. URL:

Sources

Functionalization of primary amine in 1-(4-Aminophenyl)-2-piperidinemethanol

Application Note: Chemoselective Functionalization of the Primary Amine in 1-(4-Aminophenyl)-2-piperidinemethanol

Abstract & Introduction

The scaffold 1-(4-Aminophenyl)-2-piperidinemethanol represents a "privileged structure" in drug discovery, combining a polar hydroxymethyl group, a lipophilic piperidine core, and a reactive aniline handle. This specific topology is relevant to the synthesis of antifungal agents (azole derivatives), antihistamines, and GPCR ligands.

The primary synthetic challenge is chemoselectivity .[1] The molecule contains two nucleophilic sites:

-

Target: The primary aromatic amine (Aniline,

). -

Competitor: The primary aliphatic alcohol (

).

While aliphatic alcohols are generally less nucleophilic than aliphatic amines, the reduced nucleophilicity of an aniline (due to resonance delocalization) narrows the reactivity gap. This Application Note provides validated protocols to selectively functionalize the aniline nitrogen without protecting the alcohol, utilizing pKa differentials and kinetic control.

Chemical Analysis & Strategy

Structural Properties

-

CAS (Generic Scaffold): 162686-54-6 (Related isomer reference)[2]

-

Molecular Weight: ~206.29 g/mol

-

pKa Estimates:

- (Aniline): ~4.5 – 5.0

-

Piperidine Nitrogen (Tertiary Aniline): ~5.5 (lowered by phenyl conjugation)

- (Alcohol): ~16 (Ionization)

Reactivity Logic

To achieve N-selectivity over O-selectivity:

-

Acylation/Sulfonylation: Utilize the higher nucleophilicity of the neutral amine compared to the neutral alcohol. Avoid strong bases (NaH) or hyper-nucleophilic catalysts (DMAP) that activate the hydroxyl group.

-

Reductive Amination: The formation of the imine/iminium species is specific to the amine; the alcohol forms a hemiacetal which does not reduce to a stable product under standard reductive amination conditions.

Critical Handling Note: The 4-aminophenyl moiety is electron-rich (para-amino substituted). It is highly susceptible to oxidation . All reactions should be performed under an inert atmosphere (Nitrogen or Argon), and crude materials should not be stored in solution for extended periods.

Decision Tree & Workflow

Caption: Chemoselective workflow for N-functionalization avoiding O-alkylation/acylation.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Synthesis)

Objective: Form an amide bond without esterifying the primary alcohol. Mechanism: Nucleophilic acyl substitution. Selectivity Key: Use of a mild base (DIPEA) and low temperature. Avoid DMAP, which catalyzes alcohol acylation significantly.

Materials:

-

Substrate: 1-(4-Aminophenyl)-2-piperidinemethanol (1.0 equiv)

-

Electrophile: Acid Chloride (1.1 equiv) or Anhydride

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

-